4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. The presence of a benzothiazine group suggests that it might have applications in medicinal chemistry .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of a benzothiazine group and a nitrile group. These groups are often involved in pi conjugation, which could affect the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic addition (for the nitrile group) or electrophilic substitution (for the benzothiazine group) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .Scientific Research Applications
Structural Analysis and Synthesis Techniques
Research has delved into the structural analysis of benzothiazine derivatives, showcasing their extensive intramolecular hydrogen bonds. These structures, including the 4-chlorophenyl derivative, are stabilized by intermolecular N-H...O hydrogen bonds, forming dimeric pairs of molecules. This detailed structural understanding aids in exploring their potential applications in various fields such as material science and pharmaceuticals (Siddiqui et al., 2008).
Biological Activities
The antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from benzothiazine compounds has been a significant area of study. These derivatives have shown activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents. This research points to the versatile applications of benzothiazine derivatives in addressing microbial resistance (Abdelghani et al., 2017).
Antiviral Properties
Arylsulfone derivatives, incorporating the benzothiazine structure, have been identified with promising antiviral properties, particularly against betaherpesviruses like human cytomegalovirus (HCMV) and human herpesvirus 6 (HHV-6). These studies underscore the potential therapeutic applications of benzothiazine derivatives in antiviral drug development, showcasing a novel mode of action that indirectly inhibits viral DNA synthesis (Naesens et al., 2006).
Advanced Synthesis Approaches
Innovative synthesis approaches for benzothiazine derivatives have been explored, including methods involving lithiation alpha to sulfur of specific phenyl alkyl sulfides, sulfones, and sulfoxides. These methodologies facilitate the creation of variously substituted benzothiazine structures, potentially leading to new materials with unique properties for industrial and pharmaceutical applications (Babudri et al., 1984).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate .
Biochemical Pathways
Compounds with similar structures have been found to mediate changes in the levels of important plant hormones .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds have been found to oxidize readily in air to form unstable peroxides .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXIVKAPOHGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.